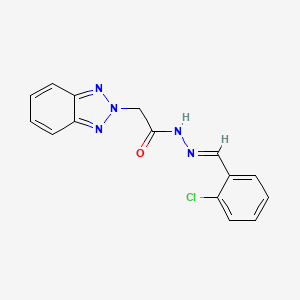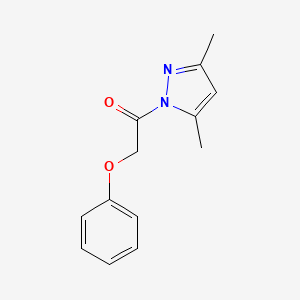![molecular formula C14H11NO3 B5522164 4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)
4-[(hydroxyimino)methyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(hydroxyimino)methyl]phenyl benzoate is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.07389321 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
Schiff base/ester liquid crystals with different lateral substituents, including 4-((2ʹ-substitutedphenylimino)methyl)phenyl-4”-alkoxy benzoates, demonstrate significant insights into mesophase behavior and stability. These compounds exhibit nematic phases influenced by lateral substituents, which affect melting temperatures and mesophase stability. The variations in lateral substituents (e.g., F, Br, NO2) impact the mesomorphic properties, with density functional theory (DFT) calculations providing further insights into the molecular interactions and stability of these phases (Ahmed et al., 2019).
Optical and Photophysical Studies
The synthesis and analysis of new wide-stability azo/ester/Schiff base liquid crystals reveal their thermal stability and optical activity. These compounds, including variants of 4-[(hydroxyimino)methyl]phenyl benzoate, exhibit high thermal stability with wide-temperature mesomorphic ranges. Their optical properties were studied using UV-vis spectroscopy, showing that the molecular structure and substituents significantly influence the photophysical behavior of these materials (Nagwa H. S. Ahmed et al., 2020).
Catalytic Applications
Research into polymeric metal complexes derived from divalent transition metal ions with compounds similar to this compound shows promising catalytic activity. These complexes are active for the oxidation of aldehyde groups to corresponding carboxylic acids, demonstrating potential applications in catalysis and chemical synthesis. The oxidation of aldehydes was found to be quantitative with high selectivity for benzoic acid, indicating the efficiency of these polymeric complexes in catalytic reactions (Ingole et al., 2013).
Tissue Engineering Materials
While not directly related to this compound, research on polyhydroxyalkanoates (PHA) and their composites offers insights into the development of biomaterials for medical devices and tissue engineering. These materials, including PHB, PHBV, and P4HB, demonstrate favorable mechanical properties, biocompatibility, and degradation times, which are crucial for developing devices such as sutures, repair patches, and bone marrow scaffolds (Chen & Wu, 2005).
Novel Organic Salts and Their Properties
The synthesis and structural investigation of novel Schiff base compounds, such as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate, reveal their potential in optoelectronic and nonlinear optical (NLO) applications. These compounds exhibit good optical and NLO properties, making them suitable for lasers and frequency-converting applications. The study combines single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations to understand the structure-property relationships in these materials (Ashfaq et al., 2021).
Eigenschaften
IUPAC Name |
[4-[(E)-hydroxyiminomethyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(12-4-2-1-3-5-12)18-13-8-6-11(7-9-13)10-15-17/h1-10,17H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGSVJYUVXWDJ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)



![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5522174.png)
![2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol](/img/structure/B5522182.png)
